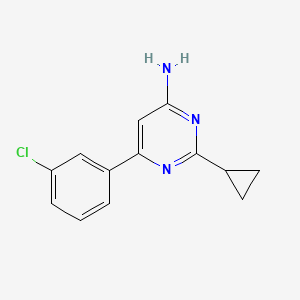

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Overview

Description

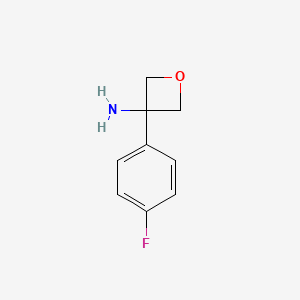

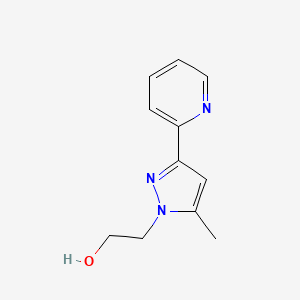

The compound “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the 3-chlorophenyl and cyclopropyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl and cyclopropyl groups would be attached at positions 6 and 2 of the pyrimidine ring, respectively .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atoms of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the exact nature of the substituents .Scientific Research Applications

Organic Synthesis Applications

- Efficient Synthesis of α-Aminophosphonates : A study demonstrated an efficient method for synthesizing α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, utilizing a three-component condensation reaction. This process involves using phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent products with short reaction times (P. S. Reddy et al., 2014).

Pharmaceutical Chemistry Applications

- Antihypertensive Activity : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including structures similar to the query compound, were prepared and evaluated for their antihypertensive effects. Notably, certain compounds significantly lowered blood pressure in spontaneously hypertensive rats (L. Bennett et al., 1981).

Molecular Biology Applications

- Synthesis and Biological Activity of Pyrimidine Derivatives : Research on new pyrimidine derivatives using Suzuki cross-coupling reactions revealed their potential as inhibitors against various microbial strains and their application in antifungal and antimicrobial studies. The study emphasizes the synthesis process supported by spectroanalytical techniques and the screening for inhibitory activity against selected microbial isolates (Nadhir N. A. Jafar et al., 2013).

Chemical Structure Analysis

- Crystal and Molecular Structures : Analysis of the crystal and molecular structures of related compounds provides insight into their conformational differences and stabilization mechanisms through hydrogen-bonding interactions, highlighting the importance of structural analysis in understanding the chemical behavior of such compounds (L. Odell et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The presence of the pyrimidine ring might suggest interaction with biological molecules that recognize or are affected by pyrimidines .

Future Directions

properties

IUPAC Name |

6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMANZYLZXULKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)